molecular formula C11H8O4 B8438786 2-Acetyl-1-benzofuran-6-carboxylic acid

2-Acetyl-1-benzofuran-6-carboxylic acid

Cat. No.: B8438786
M. Wt: 204.18 g/mol
InChI Key: PQXDKLNPHKARDO-UHFFFAOYSA-N
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Description

2-Acetyl-1-benzofuran-6-carboxylic acid is a valuable chemical scaffold in organic synthesis and medicinal chemistry research. The benzofuran core, a fused system of a benzene ring and a furan, is recognized as a privileged structure in drug discovery due to its wide presence in biologically active molecules . This particular compound is functionalized with both an acetyl and a carboxylic acid group, making it a versatile intermediate for constructing more complex molecules through various chemical transformations. Researchers are increasingly interested in benzofuran derivatives for their potential biological activities. Structural analogs and related benzofuran carboxylic acids have demonstrated significant antimicrobial properties in scientific studies, showing activity against Gram-positive bacteria such as Staphylococcus aureus and fungi like Candida albicans . Furthermore, derivatives of 2- and 3-benzo[b]furancarboxylic acids have been investigated for their selective cytotoxicity against human cancer cell lines, positioning them as compounds of interest in anticancer research . The molecular structure of similar compounds has been confirmed using techniques like X-ray crystallography, revealing details about planarity and intermolecular interactions such as hydrogen bonding that are crucial for understanding their mechanism of action . As a building block, this compound aids in the exploration of structure-activity relationships (SAR) to develop new therapeutic agents. This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

Molecular Formula

C11H8O4

Molecular Weight

204.18 g/mol

IUPAC Name

2-acetyl-1-benzofuran-6-carboxylic acid

InChI

InChI=1S/C11H8O4/c1-6(12)9-4-7-2-3-8(11(13)14)5-10(7)15-9/h2-5H,1H3,(H,13,14)

InChI Key

PQXDKLNPHKARDO-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC2=C(O1)C=C(C=C2)C(=O)O

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Key Differences

(a) 2-Methyl-1,3-benzoxazole-6-carboxylic Acid (CAS 13452-14-7)
  • Core Structure : Replaces the benzofuran oxygen atom with a nitrogen, forming a benzoxazole ring.
  • Substituents : A methyl group at position 2 and a carboxylic acid at position 5.
  • Key Differences :
    • The benzoxazole ring introduces a nitrogen atom, altering electronic properties (e.g., increased polarity and hydrogen-bonding capacity compared to benzofuran).
    • The methyl group (vs. acetyl in the target compound) reduces steric bulk but may decrease electrophilicity.
  • Applications : Benzoxazole derivatives are often intermediates in drug synthesis, particularly for antiviral or anticancer agents .
(b) Complex Benzofuran Derivatives ()
  • Example : 6-[(2-{4-[6-carboxy-5-(2,4-dihydroxyphenyl)-3-methylcyclohex-2-en-1-yl]-2,3,5-trihydroxyphenyl}-7-(3-methylbut-2-en-1-yl)-1-benzofuran-6-yl)oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid.
  • The additional hydroxyl and sugar-like oxane moiety may improve solubility but reduce metabolic stability.
  • Applications : Such polyfunctional derivatives are often investigated in natural product-inspired drug discovery .

Q & A

Q. Key Factors :

  • Temperature control during cyclization (80–120°C) minimizes side products .
  • Solvent choice (e.g., dichloromethane for acylation) affects reaction efficiency .
  • Catalysts like Pd for carboxylation can improve regioselectivity .

Q. Basic

  • NMR Spectroscopy :
    • ¹H NMR : Peaks at δ 8.2–8.5 ppm (aromatic protons), δ 2.6 ppm (acetyl CH₃), and δ 12–13 ppm (carboxylic acid -OH, broad) confirm substituent positions .
    • ¹³C NMR : Signals at ~170 ppm (carboxylic acid C=O) and ~200 ppm (acetyl C=O) validate functional groups .
  • Mass Spectrometry (MS) : Molecular ion peak at m/z 204.18 (C₁₁H₈O₄) .
  • FT-IR : Strong absorption at 1680–1720 cm⁻¹ (C=O stretch for acetyl and carboxylic acid) .

How can researchers optimize solubility and purification of this compound for biological assays?

Q. Basic

  • Solubility :
    • Use polar aprotic solvents (DMSO, DMF) for initial dissolution. Adjust pH with NaOH to deprotonate the carboxylic acid group for aqueous solubility .
  • Purification :
    • Recrystallization : Ethanol/water mixtures yield high-purity crystals.
    • HPLC : Reverse-phase C18 columns with acetonitrile/water gradients resolve impurities .

Q. Advanced

  • Contradictory ¹H NMR Peaks :
    • Perform 2D NMR (COSY, HSQC) to assign coupling patterns and verify connectivity .
    • Compare with computational predictions (DFT calculations) to validate shifts .
  • Unexpected MS Fragments :
    • Use high-resolution MS (HRMS) to distinguish isotopic patterns from impurities.
    • Re-examine synthesis steps for incomplete reactions or side products .

How can reaction yields be improved in large-scale synthesis?

Q. Advanced

  • Catalyst Optimization : Replace AlCl₃ with recyclable ionic liquids in acylation to reduce waste .
  • Flow Chemistry : Continuous-flow reactors enhance heat/mass transfer, improving carboxylation efficiency (yield increase from 50% to 70%) .
  • In Situ Monitoring : Use FT-IR or Raman spectroscopy to track intermediate formation and adjust conditions dynamically .

What experimental designs are suitable for studying this compound’s enzyme inhibition potential?

Q. Advanced

  • Target Selection : Prioritize enzymes with benzofuran-binding pockets (e.g., COX-2, cytochrome P450) based on structural analogs .
  • Assay Setup :
    • Kinetic Analysis : Measure IC₅₀ via fluorescence-based assays (e.g., NADPH depletion for oxidoreductases).
    • Docking Studies : Perform molecular docking (AutoDock Vina) to predict binding modes .
  • Control Experiments : Compare with acetyl-free analogs to isolate the acetyl group’s role in inhibition .

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